molecular formula C16H18N8O B12793411 (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide CAS No. 136242-92-7

(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide

Cat. No.: B12793411
CAS No.: 136242-92-7
M. Wt: 338.37 g/mol
InChI Key: XQAVCQAHWYHBBJ-UHFFFAOYSA-N
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Description

(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is an organic compound that belongs to the class of pteridines This compound is characterized by its complex structure, which includes a pteridine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system.

    Substitution reactions: The pteridine ring is then functionalized with amino groups through substitution reactions.

    Coupling reactions: The functionalized pteridine is coupled with a benzoyl derivative to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pteridine ring.

Scientific Research Applications

(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known antifolates.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleotides, leading to reduced DNA, RNA, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antifolate used in cancer therapy.

    Aminopterin: Another antifolate with similar structural features.

    Pralatrexate: A newer antifolate used in the treatment of certain types of lymphoma.

Uniqueness

(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is unique due to its specific substitution pattern on the pteridine ring, which may confer distinct biochemical properties and therapeutic potential compared to other antifolates.

Properties

CAS No.

136242-92-7

Molecular Formula

C16H18N8O

Molecular Weight

338.37 g/mol

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methylamino]-N,N-dimethylbenzamide

InChI

InChI=1S/C16H18N8O/c1-24(2)15(25)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,8,19H,7H2,1-2H3,(H4,17,18,20,22,23)

InChI Key

XQAVCQAHWYHBBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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